molecular formula C25H27N3O3 B2647362 3-(1H-benzimidazol-2-yl)-6-ethyl-7-hydroxy-8-[(4-methylpiperidin-1-yl)methyl]-4H-chromen-4-one CAS No. 637747-27-4

3-(1H-benzimidazol-2-yl)-6-ethyl-7-hydroxy-8-[(4-methylpiperidin-1-yl)methyl]-4H-chromen-4-one

Cat. No. B2647362
CAS RN: 637747-27-4
M. Wt: 417.509
InChI Key: KINIMPMVNCSFNS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Benzimidazole derivatives are a class of compounds that have been extensively studied due to their wide range of biological activities . They are known to be strong electron donor molecules and can be used for n-type doping . They show conductivity as a dopant .


Synthesis Analysis

The synthesis of benzimidazole derivatives often involves the reaction of 1,3-dihydro-2H-1,3-benzimidazole-2-thione with various aldehydes . For example, one study described the reaction of 1,3-dihydro-2H-1,3-benzimidazole-2-thione with 4-fluorobenzaldehyde in DMSO to yield a benzimidazole derivative .


Molecular Structure Analysis

The molecular structure of benzimidazole derivatives can be analyzed using various spectroscopic techniques. For instance, vibrational spectroscopy and quantum computational studies can provide information on the optimized geometrical structure, electronic, and vibrational features of the compound .


Chemical Reactions Analysis

The chemical reactions involving benzimidazole derivatives can be complex and varied. One study described the preparation of a benzimidazole derivative in two steps, involving the reaction of the obtained aldehyde with thiosemicarbazide in ethanol at reflux temperature .


Physical And Chemical Properties Analysis

The physical and chemical properties of benzimidazole derivatives can be analyzed using various techniques. For example, IR spectroscopy can provide information on the functional groups present in the compound . NMR spectroscopy can provide information on the hydrogen and carbon atoms in the compound .

Scientific Research Applications

Synthesis and Biological Evaluation

  • Synthesis and Characterization : The synthesis and characterization of derivatives related to the benzimidazole and chromen-4-one classes show these compounds' potential as biological agents. A study described the synthesis using techniques like Knoevenagel condensation and evaluated antimicrobial activities against various strains, showing good inhibition efficacy. Furthermore, these compounds were assessed for antioxidant and DNA cleavage activities, indicating their multifaceted biological applications (Nagaraja et al., 2020).

  • Anticancer Activity : Novel benzimidazole chromenes were synthesized and evaluated for their anticancer activity in vitro against different tumor cell lines, demonstrating significant potential for therapeutic applications (Reddy et al., 2003).

  • DNA Binding and Cytotoxicity : The interaction of benzimidazole-based compounds with DNA has been studied, showing that they bind through an intercalative mode and exhibit substantial cytotoxic effects against various cancer cell lines. This suggests a potential mechanism for their anticancer activity, highlighting the importance of structural features in their biological activities (Paul et al., 2015).

Mechanism of Action

The mechanism of action of benzimidazole derivatives can vary depending on their specific structure and the biological system they interact with. Some benzimidazole derivatives have been found to have inhibitory actions against certain bacteria and viruses .

Safety and Hazards

The safety and hazards associated with benzimidazole derivatives can vary depending on their specific structure. Some benzimidazole derivatives have been found to have cytotoxic activity .

properties

IUPAC Name

3-(1H-benzimidazol-2-yl)-6-ethyl-7-hydroxy-8-[(4-methylpiperidin-1-yl)methyl]chromen-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H27N3O3/c1-3-16-12-17-23(30)19(25-26-20-6-4-5-7-21(20)27-25)14-31-24(17)18(22(16)29)13-28-10-8-15(2)9-11-28/h4-7,12,14-15,29H,3,8-11,13H2,1-2H3,(H,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KINIMPMVNCSFNS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC2=C(C(=C1O)CN3CCC(CC3)C)OC=C(C2=O)C4=NC5=CC=CC=C5N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H27N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.